Product packaging for 3,4,8-Trihydroxycoumarin(Cat. No.:)

3,4,8-Trihydroxycoumarin

Cat. No.: B12044677
M. Wt: 194.14 g/mol
InChI Key: OJIYXYUCRVFSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,4,8-Trihydroxycoumarin is a polyhydroxylated coumarin derivative presented for research purposes. While specific studies on this exact trihydroxy configuration are limited, research on similar hydroxycoumarins provides strong scientific rationale for its investigation. The positioning of the hydroxyl groups is a critical determinant of biological activity. In particular, the ortho -dihydroxy (catechol) motif, present in the 3,4-positions of this compound, is a key structural feature known to confer potent antioxidant and radical scavenging activities by enabling the stabilization of free radicals . This catechol group is also recognized as a crucial constituent for the inhibition of protein targets such as Myeloid cell leukemia-1 (Mcl-1), an important regulator of apoptosis in cancer cells . Hydroxycoumarins as a class have demonstrated a wide spectrum of pharmacological activities in preclinical research, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects . For instance, related dihydroxycoumarins like esculetin (6,7-dihydroxycoumarin) and daphnetin (7,8-dihydroxycoumarin) have been studied for their ability to inhibit cancer cell proliferation, induce apoptosis, and modulate oxidative stress . Another derivative, 7,8-dihydroxy-3-(4'-hydroxyphenyl)coumarin, has been shown to inhibit the invasion and migration of osteosarcoma cells by downregulating Rho small GTP-binding proteins . The specific arrangement of hydroxyl groups on the coumarin scaffold significantly influences its mechanism of action and interaction with biological targets, making this compound a compound of significant interest for structure-activity relationship (SAR) studies . Researchers can use this compound to explore its potential bioactivities, mechanisms of action, and physicochemical properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O5 B12044677 3,4,8-Trihydroxycoumarin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6O5

Molecular Weight

194.14 g/mol

IUPAC Name

3,4,8-trihydroxychromen-2-one

InChI

InChI=1S/C9H6O5/c10-5-3-1-2-4-6(11)7(12)9(13)14-8(4)5/h1-3,10-12H

InChI Key

OJIYXYUCRVFSRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)OC(=O)C(=C2O)O

Origin of Product

United States

Natural Occurrence and Chemodiversity of Trihydroxycoumarins

Isolation and Identification from Fungal Sources

While plants are a well-known source of coumarins, fungi have also been identified as significant producers of these compounds. nih.govnih.gov Research into fungal metabolites has led to the discovery of novel coumarin (B35378) derivatives. For instance, studies on endophytic fungi have revealed a rich diversity of secondary metabolites, including various coumarins. nih.govnih.gov

A study focusing on the endophytic fungus Arthrinium state of Apiospora montagnei led to the isolation of several coumarin-related compounds. Among them, derivatives of 4-hydroxymellein, which possess a 3,4-dihydro-8-hydroxy-isocoumarin structure, were identified. nih.gov While not identical to 3,4,8-trihydroxycoumarin, these findings highlight the potential of fungi to produce coumarins with hydroxylation at the C-8 position.

Challenges in Isomeric Differentiation

The isolation of isomeric trihydroxycoumarins from diverse natural sources presents a significant analytical challenge. The specific positioning of the three hydroxyl groups on the coumarin scaffold results in numerous possible isomers, each with unique physicochemical properties. Advanced spectroscopic techniques are essential for the unambiguous identification of a specific isomer like this compound.

Comparative Analysis of Trihydroxycoumarin Distribution Across Biological Kingdoms

Proposed Biosynthetic Routes for Coumarin Scaffold Formation (e.g., Shikimic Acid Pathway)

The fundamental structure of coumarins is derived from the phenylpropanoid pathway, which itself originates from the shikimic acid pathway. nih.goviarc.frrsc.org This primary metabolic route is crucial in plants and microorganisms for the synthesis of aromatic amino acids, including L-phenylalanine. rsc.org

The biosynthesis of the coumarin backbone begins with L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted to trans-cinnamic acid. researchgate.net This initial step is catalyzed by phenylalanine ammonia-lyase (PAL). Subsequently, trans-cinnamic acid undergoes hydroxylation to form p-coumaric acid, a reaction mediated by cinnamic acid 4-hydroxylase (C4H), a cytochrome P450 enzyme.

A key divergence towards the formation of simple coumarins involves the ortho-hydroxylation of cinnamic acid derivatives. researchgate.net For instance, the conversion of p-coumaric acid to umbelliferone (B1683723) (7-hydroxycoumarin), a common coumarin precursor, requires a critical ortho-hydroxylation at the C2 position. This step is followed by a trans-cis isomerization of the side chain and subsequent lactonization to form the characteristic benzopyran-2-one ring of the coumarin scaffold. researchgate.net The shikimic acid pathway provides the essential aromatic ring and the three-carbon side chain that constitute the C6-C3 skeleton of coumarins. nih.goviarc.fr

Table 1: Key Precursors in the Shikimic Acid Pathway Leading to the Coumarin Scaffold

PrecursorRole in Pathway
Shikimic AcidCentral intermediate in the pathway leading to aromatic amino acids. nih.govrsc.org
L-PhenylalanineAromatic amino acid that serves as the primary starting material. nih.govresearchgate.net
trans-Cinnamic AcidFormed from L-phenylalanine; a key intermediate in the phenylpropanoid pathway. researchgate.net
p-Coumaric AcidA hydroxylated derivative of cinnamic acid and a precursor to many coumarins.

Enzymatic Transformations in Hydroxylation of Coumarin Precursors

The structural diversity of coumarins is greatly enhanced by the enzymatic hydroxylation of the basic coumarin scaffold. These reactions are primarily catalyzed by a superfamily of enzymes known as cytochrome P450s.

Role of Cytochrome P450 Enzymes in Coumarin Biosynthesis

Cytochrome P450 monooxygenases (CYPs) are heme-containing enzymes that play a pivotal role in the oxidative metabolism of a wide range of compounds, including the biosynthesis of secondary metabolites like coumarins. uok.edu.innih.govfrontiersin.org In coumarin biosynthesis, CYPs are responsible for the hydroxylation at various positions on the aromatic ring, leading to a vast array of hydroxylated derivatives. researchgate.net

For example, the enzyme CYP2A6 in humans is well-known for its ability to hydroxylate coumarin at the C7 position to form 7-hydroxycoumarin (umbelliferone). iarc.fr In plants, a multitude of CYP families are involved in the diversification of coumarins. These enzymes exhibit regio- and substrate-specificity, meaning they can introduce hydroxyl groups at specific positions of particular coumarin precursors. This specificity is a driving force behind the chemical diversity of coumarins found in nature. frontiersin.orgfrontiersin.org

Mechanism of ortho-Hydroxylation in Polyhydroxycoumarin Formation

A crucial reaction in the biosynthesis of many polyhydroxycoumarins is ortho-hydroxylation, which is the introduction of a hydroxyl group at a position adjacent to an existing substituent on the aromatic ring. researchgate.net This process is often a prerequisite for the formation of catechol (1,2-dihydroxybenzene) or pyrogallol (B1678534) (1,2,3-trihydroxybenzene) moieties within the coumarin structure, which are common in bioactive polyhydroxycoumarins.

The mechanism of ortho-hydroxylation catalyzed by cytochrome P450 enzymes is complex and involves the activation of molecular oxygen. nih.gov While the precise mechanisms can vary, they generally involve the transfer of an oxygen atom from the activated heme-iron center of the enzyme to the aromatic substrate. The regioselectivity of this reaction, determining which position is hydroxylated, is dictated by the specific architecture of the enzyme's active site and how it binds the substrate. frontiersin.org Synthetic chemistry has also developed methods for ortho-hydroxylation of aromatic compounds, often employing transition metal catalysts or specific oxidizing agents to achieve this transformation. unitus.itresearchgate.net

Elucidation of Specific Steps Leading to Trihydroxycoumarin Structures

While the complete biosynthetic pathway for 3,4,8-trihydroxycoumarin has not been fully elucidated, research on related trihydroxycoumarins provides a strong basis for a proposed pathway. The formation of trihydroxycoumarins likely proceeds through the sequential hydroxylation of dihydroxycoumarin precursors.

For instance, the biosynthesis of 6,7,8-trihydroxycoumarin has been shown to involve the enzyme CYP71AZ3, which catalyzes the hydroxylation of esculetin (B1671247) (6,7-dihydroxycoumarin) at the C8 position. frontiersin.org Similarly, the biosynthesis of fraxetin (B1674051) (7,8-dihydroxy-6-methoxycoumarin) involves the enzyme scopoletin (B1681571) 8-hydroxylase (S8H), which hydroxylates scopoletin (7-hydroxy-6-methoxycoumarin). nih.govoup.com Fraxetin itself could potentially be demethylated to form a trihydroxycoumarin. nih.gov

Based on these established pathways, a plausible route for the formation of this compound would involve a dihydroxycoumarin precursor, such as 4,8-dihydroxycoumarin. A specific cytochrome P450 enzyme would then catalyze the hydroxylation at the C3 position to yield the final this compound. The identification and characterization of such an enzyme remain a subject for future research.

Table 2: Examples of Enzymatic Hydroxylation in Trihydroxycoumarin Biosynthesis

EnzymeSubstrateProductReference
CYP71AZ3Esculetin (6,7-dihydroxycoumarin)6,7,8-Trihydroxycoumarin frontiersin.org
Scopoletin 8-hydroxylase (S8H)Scopoletin (7-hydroxy-6-methoxycoumarin)Fraxetin (7,8-dihydroxy-6-methoxycoumarin) nih.govoup.com
Hypothetical C3-hydroxylase4,8-DihydroxycoumarinThis compound

Synthetic Methodologies and Chemical Derivatization of 3,4,8 Trihydroxycoumarin

Total Synthesis Approaches to 3,4,8-Trihydroxycoumarin

The total synthesis of this compound can be achieved through several pathways, often involving the strategic construction of the coumarin (B35378) ring system followed by or concurrent with the introduction of hydroxyl groups at specific positions.

Multi-step Synthesis from Dihydroxy Precursors (e.g., Pechmann Condensation, Duff Reaction, Dakin Reaction)

A common and effective strategy for synthesizing trihydroxycoumarins involves a multi-step sequence starting from dihydroxycoumarin precursors. hilarispublisher.com This approach typically utilizes a combination of classic named reactions to build the molecule step-by-step.

The synthesis often begins with a Pechmann condensation , a widely used method for preparing coumarins by reacting a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgnih.govorganic-chemistry.org For instance, 7,8-dihydroxycoumarin derivatives can be synthesized from pyrogallol (B1678534) and the corresponding ethyl acetoacetates. hilarispublisher.com

Following the formation of the dihydroxycoumarin scaffold, a formyl group can be introduced onto the aromatic ring using the Duff reaction . wikipedia.orgresearchgate.netnih.gov This reaction typically employs hexamine in trifluoroacetic acid (TFA) to achieve formylation. hilarispublisher.comderpharmachemica.com While the Duff reaction can be conducted in acetic acid, the use of TFA often results in significantly higher yields. hilarispublisher.com

The final step in this sequence is the conversion of the formyl group into a hydroxyl group, which is accomplished through the Dakin reaction . hilarispublisher.com This oxidation reaction is typically carried out using hydrogen peroxide in an alkaline medium, such as sodium hydroxide (B78521) solution. hilarispublisher.com This sequence of Pechmann condensation, Duff formylation, and Dakin oxidation provides a reliable route to 6,7,8-trihydroxycoumarin derivatives. hilarispublisher.com

Table 1: Key Reactions in the Multi-step Synthesis of Trihydroxycoumarins

ReactionReagents and ConditionsPurpose
Pechmann CondensationPhenol, β-ketoester, Acid catalystFormation of the coumarin ring
Duff ReactionDihydroxycoumarin, Hexamine, TFAIntroduction of a formyl group
Dakin ReactionFormylcoumarin, H₂O₂, NaOHConversion of formyl to hydroxyl group

Synthesis via Substituted Phenols and Condensation Reactions (e.g., Hoesch Synthesis)

An alternative approach to constructing the this compound scaffold involves the use of appropriately substituted phenols and condensation reactions like the Hoesch synthesis. scienceinfo.comencyclopedia.pub The Hoesch reaction allows for the acylation of electron-rich aromatic compounds, such as polyhydroxy phenols, with nitriles in the presence of an acid catalyst. mdpi.comtandfonline.com In the context of coumarin synthesis, this can involve the reaction of a substituted phenol with a β-ketonitrile. encyclopedia.pubmdpi.com This method provides a direct route to the coumarin core, with the substitution pattern on the final product being determined by the starting phenol.

Oxidative Strategies for Hydroxylation (e.g., Elbs Persulfate Oxidation, IBX-mediated Oxidation)

Oxidative methods provide a powerful tool for introducing hydroxyl groups onto a pre-formed coumarin ring.

The Elbs persulfate oxidation is a classic method for the para-hydroxylation of phenols using potassium persulfate in an alkaline solution. google.comwikipedia.orgbeilstein-journals.org This reaction has been applied to coumarin derivatives to introduce a hydroxyl group at the position para to an existing hydroxyl group. zenodo.orgias.ac.in For the reaction to be successful with methoxycoumarins, the lactone ring often needs to be opened by heating with alkali to form the corresponding o-hydroxycinnamic acid derivative, which is then oxidized. zenodo.org Upon acidification, the coumarin ring reforms. zenodo.org

A more modern and often more regioselective method for hydroxylation is IBX-mediated oxidation . 2-Iodoxybenzoic acid (IBX) is a versatile oxidizing agent that can effect the ortho-hydroxylation of phenols. unitus.itbohrium.comnih.gov This reaction is typically carried out in DMSO at room temperature and shows high regioselectivity. unitus.itnih.govresearchgate.net The mechanism is believed to involve the formation of a λ5-iodanyl intermediate. unitus.itresearchgate.net This method has been successfully used to synthesize catechol and pyrogallol derivatives of coumarins. unitus.itbohrium.comnih.gov The use of polymer-supported IBX allows for the reaction to be performed under heterogeneous conditions, simplifying product purification. unitus.itbohrium.com

Table 2: Oxidative Hydroxylation Methods for Coumarin Synthesis

MethodOxidizing AgentTypical Position of Hydroxylation
Elbs Persulfate OxidationPotassium Persulfate (K₂S₂O₈)Para to an existing hydroxyl group
IBX-mediated Oxidation2-Iodoxybenzoic acid (IBX)Ortho to an existing phenolic group

Synthetic Routes for this compound Derivatives

Once the this compound core is established, further modifications can be made to synthesize a variety of derivatives with different properties.

Modification at the C-3/C-4 Positions

The C-3 and C-4 positions of the coumarin ring are common sites for chemical modification. For example, alkylation at these positions can be achieved to study structure-activity relationships. hilarispublisher.comresearchgate.net The synthesis of 4-substituted coumarins can be readily accomplished through the Pechmann condensation by selecting the appropriate β-ketoester. arkat-usa.orgscispace.com For instance, using ethyl acetoacetate (B1235776) leads to a 4-methyl substituted coumarin. hilarispublisher.com

Synthesis of Biscoumarin Derivatives (e.g., 3,3'-Methylenebis(4,7,8-trihydroxy-coumarin))

Biscoumarin derivatives, where two coumarin units are linked together, represent an important class of compounds. The synthesis of 3,3'-methylenebis(4-hydroxycoumarin) derivatives, often referred to as dicoumarols, is typically achieved through the condensation of a 4-hydroxycoumarin (B602359) with an aldehyde. nih.govsemanticscholar.orgscirp.org This reaction can be catalyzed by various acids and can proceed via a Knoevenagel condensation followed by a Michael addition of a second 4-hydroxycoumarin molecule. nih.gov The reaction can be carried out in various solvents, including aqueous media, and can also be promoted by microwave irradiation. nih.govscirp.org Solid-state synthesis by grinding the reactants with a base like DBU has also been reported as an effective method. semanticscholar.org

Alkylation and Glycosylation Strategies

The derivatization of the this compound scaffold through alkylation and glycosylation represents a key strategy for modifying its physicochemical properties. While direct synthetic reports on this compound are limited in publicly accessible literature, the chemical behavior of other polyhydroxycoumarin isomers provides a robust framework for predicting effective synthetic methodologies. These strategies primarily focus on achieving regioselectivity—the targeted modification of one specific hydroxyl group among the three available (at C-3, C-4, and C-8).

Alkylation Strategies

Alkylation can occur on either a carbon atom (C-alkylation) or an oxygen atom (O-alkylation, forming an ether). For polyhydroxycoumarins, both approaches are synthetically relevant.

O-Alkylation (Ether Formation): The direct O-alkylation of phenolic hydroxyl groups is a fundamental transformation in organic synthesis, often accomplished via methods like the Williamson ether synthesis. wikipedia.org This reaction typically involves deprotonating the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. wikipedia.org For a molecule with multiple hydroxyl groups like this compound, achieving selective alkylation on the C-4 or C-8 hydroxyls would require careful control of reaction conditions or the use of protecting groups. The alkylation of phenols is generally straightforward, and various reagents can be used. wikipedia.org

In many documented syntheses of alkylated polyhydroxycoumarins, the alkyl group is introduced into a precursor molecule before the final coumarin ring system is formed or fully hydroxylated. For instance, research on 6,7,8-trihydroxycoumarin derivatives shows that alkyl groups at the C-3 or C-4 positions are often incorporated during the initial Pechmann condensation. researchgate.nethilarispublisher.com This approach bypasses the challenge of regioselective alkylation on the final trihydroxy-scaffold. For example, 3-Ethyl-6,7,8-trihydroxy-4-methyl-2H-chromen-2-one was synthesized from its 7,8-dihydroxy precursor, which was itself built using an alkyl-substituted β-ketoester. researchgate.nethilarispublisher.com

C-Alkylation: Modern synthetic methods have enabled the direct alkylation of the coumarin core, most frequently at the C-3 position. These reactions often proceed through radical intermediates. Photocatalytic, visible-light-induced methods have been developed that use alkyl N-hydroxyphthalimide (NHP) esters as alkylation reagents, allowing for the formation of a C(sp²)–C(sp³) bond at the C-3 position with high regioselectivity. nih.govacs.org This approach is valued for its mild conditions and tolerance of various functional groups. nih.govacs.org Another strategy involves an iron-catalyzed decarboxylative radical coupling of alkyl diacyl peroxides with coumarins, which also provides α-alkylated (C-3) products efficiently and with high regioselectivity. thieme-connect.com

Table 1: Examples of Alkylation Reactions on Coumarin Scaffolds

Starting MaterialAlkylation Method/ReagentsPosition of AlkylationProductYieldCitation
CoumarinLauroyl peroxide, Fe(OTf)₃, in dioxane at 70°CC-33-Undecylcoumarin83% thieme-connect.com
CoumarinEthyl N-hydroxyphthalimide ester, fac-Ir(ppy)₃ (photocatalyst), white lightC-33-Ethylcoumarin75% acs.org
3-Ethyl-6-formyl-7,8-dihydroxy-4-methylcoumarinDakin Reaction (H₂O₂/NaOH) to convert formyl to hydroxyl- (Pre-alkylated)3-Ethyl-6,7,8-trihydroxy-4-methyl-2H-chromen-2-one60% researchgate.nethilarispublisher.com
4-HydroxycoumarinIsoprene, 2,4-dinitrobenzenesulfonic acid in DCE at 90°C- (Annulation)2,3,4,12-Tetrahydro-2,2-dimethyl-10H-pyrano[2,3-f]chromene-10,12-dione92% dicp.ac.cn

Glycosylation Strategies

Glycosylation introduces a sugar moiety onto the coumarin structure, a process that can significantly alter properties like water solubility and bioavailability. nih.govrsc.org This transformation can be achieved through chemical or enzymatic methods. mdpi.comwikipedia.org For polyhydroxy acceptors, the primary challenge is controlling the site of sugar attachment.

Enzymatic Glycosylation: Enzymatic methods, particularly using UDP-glycosyltransferases (UGTs), offer exceptional regioselectivity. nih.govacs.orgoup.com These enzymes catalyze the transfer of a sugar moiety from an activated donor, like UDP-glucose, to a specific hydroxyl group on the acceptor molecule. mdpi.com Studies on various dihydroxycoumarins demonstrate that different UGTs can selectively glycosylate different positions. For example, in studies with 4-methylesculetin (B191872) (6,7-dihydroxy-4-methylcoumarin), enzymes were found to favor glycosylation at the C-6 position over the C-7 position. nih.govacs.org Similarly, for 5,7-dihydroxy-4-phenylcoumarin, the 5-O-glucoside was the major product over the 7-O-glucoside. nih.govacs.org This high degree of control makes enzymatic glycosylation a powerful tool for producing specific isomers of glycosylated polyhydroxycoumarins. The choice of enzyme is critical, as it dictates the position of glycosylation. oup.com

Chemical Glycosylation: Chemical glycosylation involves the coupling of a glycosyl donor (a sugar with a leaving group at the anomeric position) with a glycosyl acceptor (the hydroxycoumarin) using an activator. wikipedia.org A common method involves reacting the potassium salt of a hydroxycoumarin with an acetobromoglucose (a glycosyl bromide donor) in either a homogenous medium or a phase-transfer catalysis system. researchgate.net

A significant factor influencing the regioselectivity of glycosylation on coumarins is the inherent reactivity of the different hydroxyl groups. Research suggests that the 4-OH position on a coumarin ring can be an unfavorable site for glycosylation due to keto-enol tautomerization, which reduces its nucleophilicity. nih.govacs.org This intrinsic chemical property could potentially be exploited to direct glycosylation towards the C-8 hydroxyl group in this compound.

Table 2: Examples of Glycosylation Reactions on Hydroxycoumarin Scaffolds

Aglycon (Acceptor)Method/ReagentsPosition of GlycosylationProductYieldCitation
7-Hydroxy-3,4-cyclo-pentenocoumarinPotassium salt of coumarin + acetobromoglucose7-O-β-D-glucoside7-(Tetra-O-acetyl-β-D-glucopyranosyloxy)-3,4-cyclopentenocoumarinNot Specified researchgate.net
5,7-Dihydroxy-4-phenylcoumarinEnzymatic (UGT from Arabidopsis thaliana) + UDP-glucose5-OH (major)5-O-glucoside of 5,7-dihydroxy-4-phenylcoumarinUp to 100% nih.govacs.org
5,7-Dihydroxy-4-phenylcoumarinEnzymatic (UGT from Arabidopsis thaliana) + UDP-glucose7-OH (minor)7-O-glucoside of 5,7-dihydroxy-4-phenylcoumarinUp to 59% nih.govacs.org
Quercetin (a flavonoid with structural similarities)Enzymatic (UGT71A35 from Strawberry) + UDP-glucose3-OHQuercetin 3-O-glucosideMajor Product oup.com
QuercetinEnzymatic (UGT71A33 from Strawberry) + UDP-glucose7-OHQuercetin 7-O-glucosideMajor Product oup.com

Structure Activity Relationship Sar Studies of 3,4,8 Trihydroxycoumarin Analogs

Impact of Hydroxyl Group Position on Biological Activities

The arrangement of hydroxyl groups on the coumarin (B35378) scaffold is a primary determinant of its biological, particularly antioxidant, activity. The ability of a coumarin to donate a hydrogen atom or an electron to neutralize free radicals is heavily influenced by the electronic environment created by these hydroxyl groups.

The antioxidant capacity of trihydroxycoumarins varies significantly between positional isomers. A direct comparison between 6,7,8-trihydroxycoumarin and 5,6,7-trihydroxycoumarin reveals conflicting findings in the literature, which may be attributable to different assay methodologies.

One study reported that 6,7,8-trihydroxycoumarin exhibits higher antioxidant activity than its 5,6,7-isomer. hilarispublisher.com This enhanced activity was attributed to a more favorable positioning of the electron-donating hydroxyl groups in the 6,7,8-isomer, which allows for better stabilization of the resulting radical through resonance delocalization across both the benzenoid and pyrone rings. hilarispublisher.com

Conversely, another detailed study using a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay found 5,6,7-trihydroxycoumarin to be the more potent antioxidant. unitus.it In this analysis, 5,6,7-trihydroxycoumarin demonstrated a significantly lower IC₅₀ value, indicating greater efficacy. unitus.it The presence of the pyrogallol (B1678534) moiety in both isomers is key to their high activity, but the specific positioning appears to fine-tune their radical scavenging potential. unitus.itresearchgate.net

Table 1: Comparative Antioxidant Activity of Trihydroxycoumarin Isomers

Compound Name Antioxidant Activity (DPPH Assay IC₅₀ in µg/mL) unitus.it Relative Activity Finding hilarispublisher.com
6,7,8-Trihydroxycoumarin 8.7 Higher activity reported
5,6,7-Trihydroxycoumarin 2.5 Lower activity reported

Note: A lower IC₅₀ value indicates higher antioxidant activity. The conflicting relative activities reported highlight the influence of different experimental methodologies.

The degree of hydroxylation on the coumarin ring is directly correlated with antioxidant and other biological activities. Coumarins featuring a pyrogallol moiety (three adjacent hydroxyl groups) are generally more active than those with a catechol moiety (two adjacent hydroxyl groups), which in turn are more active than monohydroxycoumarins. unitus.itnih.gov

Research shows that the antioxidant and anti-influenza activities increase with the number of phenolic groups present. unitus.itbohrium.com Pyrogallol-type coumarins, such as 5,6,7-trihydroxycoumarin and 6,7,8-trihydroxycoumarin, were found to be the most active derivatives in scavenging DPPH radicals and inhibiting the influenza A/PR8/H1N1 virus. unitus.itresearchgate.net The superior activity of the pyrogallol group is linked to the lower bond dissociation enthalpy of its central hydroxyl group, which facilitates easier hydrogen atom donation. hilarispublisher.com The presence of a catechol moiety is a well-established feature for enhancing antioxidant action, as the resulting phenoxy radical is stabilized through resonance or hydrogen bonding. hilarispublisher.comnih.gov The addition of a third hydroxyl group to form a pyrogallol system further enhances this capacity. unitus.it

Table 2: Antioxidant Activity (DPPH) of Coumarins Based on Hydroxylation Pattern unitus.it

Moiety Type Representative Compound IC₅₀ (µg/mL)
Monohydroxy 6-Hydroxycoumarin >200
Monohydroxy 7-Hydroxycoumarin >200
Catechol 5,6-Dihydroxycoumarin 19.6
Catechol 7,8-Dihydroxycoumarin 27.2
Pyrogallol 6,7,8-Trihydroxycoumarin 8.7
Pyrogallol 5,6,7-Trihydroxycoumarin 2.5

Effects of Substitution Patterns on Molecular Interactions

Beyond the core hydroxyl groups, the introduction of other substituents onto the coumarin skeleton can significantly modify its physicochemical properties, such as lipophilicity, and its ability to interact with biological targets like enzymes.

The introduction of lipophilic groups, such as alkyl chains, is a common strategy to modulate the biological activity of coumarins. However, the effect of increased lipophilicity on antioxidant activity is highly dependent on the assay system used. hilarispublisher.com

In cell-free assays like DPPH and ABTS, which measure direct radical scavenging in a homogenous solution, adding lipophilic alkyl groups (e.g., ethyl, hexyl, decyl) at the C-3 position of trihydroxycoumarins was found to reduce their antioxidant activity. hilarispublisher.com In contrast, in a lipid peroxidation inhibition assay, which mimics a biological membrane environment, these same lipophilic modifications led to an enhancement of antioxidant activity. hilarispublisher.com This suggests that while the intrinsic radical-scavenging ability might be slightly diminished, the increased lipophilicity enhances the compound's ability to access and protect lipid membranes from oxidative damage. hilarispublisher.comnih.gov This highlights that for activity within biological systems, a balance between redox properties and membrane interaction is essential. hilarispublisher.com

Table 3: Effect of C-3 Alkylation on Antioxidant Activity (AOA) of a Trihydroxycoumarin Scaffold hilarispublisher.com

Compound (R-group at C-3) AOA in DPPH/ABTS Assays AOA in Lipid Peroxidation Inhibition Assay
Hydrogen (H) High Moderate
Ethyl (C₂H₅) Reduced Enhanced
Hexyl (C₆H₁₃) Reduced Enhanced
Decyl (C₁₀H₂₁) Reduced Enhanced

Coumarins are known to inhibit a variety of enzymes, and their inhibitory potency and selectivity are governed by their substitution patterns. nih.gov Studies on xanthine (B1682287) oxidase (XO), monoamine oxidase (MAO), and carbonic anhydrases (CAs) have provided valuable SAR insights. nih.govbohrium.comscienceopen.com

For xanthine oxidase inhibition, the position and nature of substituents on the coumarin ring are critical. A study on various hydroxycoumarins revealed that esculetin (B1671247) (6,7-dihydroxycoumarin) is a potent competitive inhibitor. nih.gov Key SAR findings include:

The presence of a 6-hydroxy group in addition to a 7-hydroxy group (e.g., esculetin) enhances inhibitory activity compared to 7-hydroxycoumarin (umbelliferone) alone. nih.gov

Methylation of a hydroxyl group, as seen in scopoletin (B1681571) (6-methoxy-7-hydroxycoumarin), significantly reduces the inhibitory effect compared to its dihydroxy analog, esculetin. nih.gov

Bulky substituents, such as a glucoside group at position 6 or 8, strongly decrease or abolish the inhibitory activity. nih.gov

The position of the hydroxyl group is crucial; 4-hydroxycoumarin (B602359) is a much weaker inhibitor than 7-hydroxycoumarin. nih.gov

Table 4: Inhibition of Xanthine Oxidase by Various Coumarin Derivatives nih.gov

Compound Key Structural Features IC₅₀ (µM) Inhibition Type
Esculetin 6,7-dihydroxy 20.91 Competitive
Umbelliferone (B1683723) 7-hydroxy 43.65 Uncompetitive
7-Hydroxy-4-methylcoumarin 7-hydroxy, 4-methyl 96.70 Mixed
Scopoletin 6-methoxy, 7-hydroxy >100 -
4-Hydroxycoumarin 4-hydroxy Weak effect -

Mechanistic Research on Biological Activities of 3,4,8 Trihydroxycoumarin

Antioxidant Mechanisms of Action

The antioxidant capacity of polyhydroxycoumarins is a well-documented area of research. hilarispublisher.com The presence and position of hydroxyl (-OH) groups on the coumarin (B35378) scaffold are critical determinants of this activity. hilarispublisher.com The antioxidant effects are generally attributed to the ability of these compounds to donate electrons (Single Electron Transfer - SET) or hydrogen atoms (Hydrogen Atom Transfer - HAT) to neutralize reactive free radicals. unitus.it

Radical Scavenging Pathways (e.g., DPPH, ABTS assays)

The ability of trihydroxycoumarins to scavenge free radicals has been quantified using various in vitro assays, most commonly the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) assays. hilarispublisher.comresearchgate.net In these tests, trihydroxycoumarins have demonstrated potent antioxidant activity, often exceeding that of the standard antioxidant Trolox. hilarispublisher.comresearchgate.net

Studies on related polyhydroxycoumarins show a clear structure-activity relationship. For instance, the hydroxylation of a dihydroxycoumarin at the C-6 position to form a 6,7,8-trihydroxycoumarin derivative resulted in a higher antioxidant activity in the DPPH assay, with a potency approximately four-fold greater than Trolox. hilarispublisher.com Similarly, in the ABTS assay, 6,7,8-trihydroxycoumarins were found to be more active than their dihydroxy counterparts and the Trolox standard. hilarispublisher.com The antioxidant activity generally increases with the number of phenolic moieties. unitus.it

Table 1: DPPH Radical Scavenging Activity of Selected Trihydroxycoumarin Derivatives This table is interactive. Click on the headers to sort.

Compound IC50 (µg/mL) Source
5,6,7-Trihydroxycoumarin 2.5 unitus.it
6,7,8-Trihydroxycoumarin 8.7 unitus.it
4,7,8-Trihydroxycoumarin 24.1 unitus.it

Molecular Mechanisms of Antiradical Activity (e.g., Hydrogen Atom Transfer (HAT), Sequential Proton Loss followed by Electron Transfer (SPLET), Single-Electron Transfer followed by Proton Transfer (SET-PT), Radical Adduct/Coupling Formation (RAF/RCF))

The antiradical activity of hydroxylated coumarins is governed by several underlying molecular mechanisms. The primary pathways include Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss followed by Electron Transfer (SPLET). nih.govresearchgate.net The predominant mechanism is heavily influenced by the chemical environment, particularly the polarity of the solvent. researchgate.net

Theoretical studies on related coumarin derivatives suggest that in the gas phase and non-polar solvents, the HAT mechanism is thermodynamically favored. researchgate.net In this pathway, the phenolic hydroxyl group directly donates a hydrogen atom to a free radical, neutralizing it. The stability of the resulting phenoxy radical is a key factor in the antioxidant efficacy. hilarispublisher.com

Conversely, in polar media, the SPLET mechanism is often preferred. researchgate.net This two-step process begins with the deprotonation of a hydroxyl group, followed by the transfer of an electron from the resulting anion to the free radical. nih.gov For some coumarin derivatives, the SET-PT mechanism, where an initial single electron transfer is followed by proton loss, has been found to be thermodynamically unfavorable. mdpi.com In addition to these, Radical Adduct/Coupling Formation (RAF/RCF), where the radical directly adds to the antioxidant molecule, has also been identified as a viable pathway under physiological conditions for certain coumarin structures. nih.govmdpi.com

Inhibition of Lipid Peroxidation

Beyond scavenging soluble radicals, 3,4,8-Trihydroxycoumarin and its isomers can inhibit lipid peroxidation, a process of oxidative degradation of lipids that is highly relevant to biological systems. hilarispublisher.comresearchgate.net This activity has been demonstrated in in vitro assays that measure the inhibition of lipid peroxidation. hilarispublisher.com

Interestingly, structural modifications that may reduce activity in DPPH and ABTS assays, such as alkylation at certain positions, have been observed to enhance the inhibition of lipid peroxidation. hilarispublisher.comresearchgate.net This highlights that different antioxidant assays can reflect distinct aspects of a compound's protective capabilities, with lipid peroxidation assays providing insights more pertinent to in vivo scenarios. hilarispublisher.com Studies on various hydroxylated 3-hydroxycoumarins have also confirmed their ability to inhibit copper-induced peroxidation of human low-density lipoproteins (LDL). nih.gov

Enzyme Modulatory Activities

Coumarin derivatives are known to interact with and modulate the activity of various enzymes, a property that contributes significantly to their range of biological effects. researchgate.net

Inhibition of Receptor Tyrosine Kinases (e.g., c-Met Kinase)

Research has identified certain coumarin structures as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling pathways. researchgate.net The c-Met kinase, a receptor for hepatocyte growth factor (HGF), has emerged as a specific target for some coumarin derivatives. researchgate.netresearchgate.net While direct studies on this compound are limited, related compounds have shown significant inhibitory potential. For example, a 7,8-dihydroxy-4-arylcoumarin analogue demonstrated broad-spectrum inhibition of tyrosine kinases, and further optimization of related structures has led to potent c-Met inhibitors. researchgate.net A library of 3,3'-biscoumarin derivatives yielded compounds that potently inhibited c-Met phosphorylation in cancer cell lines. researchgate.net

Molecular Basis of Enzyme Binding and Inhibition (e.g., ATP non-competitive inhibition)

The mechanism by which coumarins can inhibit kinases like c-Met is of significant interest. Studies have revealed that some coumarin-based inhibitors function through a non-ATP competitive mechanism. researchgate.netnih.gov This mode of inhibition is distinct from that of many conventional kinase inhibitors, which directly compete with adenosine (B11128) triphosphate (ATP) for binding in the enzyme's active site.

In non-ATP competitive inhibition, the inhibitor binds to a site on the kinase that is different from the ATP-binding pocket. nih.gov Specifically, some inhibitors have been shown to selectively bind to the inactive, or unphosphorylated, form of c-Met. nih.gov This binding stabilizes an autoinhibited conformation of the kinase, preventing it from becoming active and carrying out its phosphorylation functions, even in the presence of ATP. nih.gov A 3,3'-biscoumarin compound was identified as a non-ATP competitive inhibitor of c-Met, suggesting this is a viable mechanism for this class of molecules. researchgate.net

Inhibition of Angiotensin-Converting Enzyme (ACE)

Coumarins have been identified as potent inhibitors of angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure. nih.govijcce.ac.ir While specific research focusing solely on this compound is limited in the searched literature, studies on similar coumarin compounds provide insight into the potential mechanism. Generally, coumarins are competitive inhibitors of ACE. ijcce.ac.ir Molecular docking studies have shown that these compounds can interact with the catalytic domains of ACE (N- and C-domains) through hydrogen bonds and hydrophobic interactions. ijcce.ac.ir These interactions also involve the crucial zinc ion within the enzyme's active site, effectively blocking its catalytic function of converting Angiotensin I to the vasoconstrictor Angiotensin II. nih.govijcce.ac.ir Some coumarins have demonstrated high potency, with IC50 values ranging from 4.68 to 20.04 μM. ijcce.ac.ir However, for new ACE inhibitors derived from natural products to be clinically relevant, they would ideally exhibit specific inhibition of the C-domain to avoid side effects like chronic dry cough, which are associated with the accumulation of bradykinin.

Modulation of Lipoxygenase Pathways

Coumarin derivatives are recognized for their anti-inflammatory properties, which include the ability to inhibit enzymes in the arachidonic acid metabolism, such as lipoxygenases (LOX). researchgate.net The 5-lipoxygenase (5-LOX) pathway is a major source of potent pro-inflammatory leukotrienes. nih.gov Research on various natural and synthetic coumarins indicates they can inhibit lipid peroxidation and scavenge free radicals, which is relevant since lipoxygenation is a radical-mediated process. researchgate.netnih.gov

Specific research highlights that the substitution pattern on the coumarin core is crucial for its inhibitory activity. For instance, a free hydroxyl group at the C-3 position has been noted as particularly important for enhancing the inhibition of 5-Lipoxygenase. mdpi.com While this suggests that this compound could be a candidate for LOX inhibition, direct experimental data on its specific activity was not found in the provided search results. Studies on other coumarins have shown a wide range of inhibitory effectiveness against soybean lipoxygenase, from as low as 7.1% to as high as 96.6%, underscoring the structural dependency of this activity. nih.gov

Antiviral Activities and Mechanisms

Research has demonstrated that highly oxidized coumarins, particularly those with a pyrogallol (B1678534) moiety (three adjacent hydroxyl groups), are effective inhibitors of the influenza A/PR8/H1N1 virus. unitus.itresearchgate.net A 2017 study synthesized and tested a series of coumarin derivatives and found that those with a pyrogallol structure were the most active antiviral compounds. unitus.it The antiviral activity was measured using a hemagglutination assay, which determines the virus's ability to agglutinate red blood cells. unitus.it

The study showed that pyrogallol derivatives were more active than their catechol (two adjacent hydroxyl groups) and monohydroxy counterparts. unitus.it The inhibition was dose-dependent, with an effect of over 50% at higher concentrations. unitus.it

Table 1: Anti-influenza A/PR8/H1N1 Activity of Selected Coumarin Derivatives

(Source: Data adapted from a 2017 study on coumarin derivatives. Note: The specific compound this compound was not explicitly tested in this format, but related trihydroxy compounds show significant activity.)

The antiviral activity of this compound and related polyhydroxy coumarins against the influenza virus is strongly linked to their antioxidant properties and their ability to modulate the cell's internal redox state. unitus.itresearchgate.net Viral infections, including influenza, are known to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and depleting intracellular antioxidants like glutathione. unitus.it These conditions often favor viral replication. unitus.it

Coumarins bearing catechol and especially pyrogallol structures are potent antioxidants. unitus.itresearchgate.net It is proposed that these compounds exert their antiviral effect by controlling the intracellular redox balance, thereby creating an environment less favorable for viral replication. unitus.itresearchgate.net This mechanism offers potential advantages, including broad-spectrum efficacy and a reduced likelihood of developing drug-resistant viral strains, as it targets host cell pathways rather than specific viral components. unitus.it The number and position of hydroxyl groups are directly correlated with antioxidant and anti-influenza activity, with pyrogallol-type coumarins being the most effective. unitus.it

The emergence of new viral threats like SARS-CoV-2 has prompted research into the antiviral potential of existing compound libraries, including coumarins. The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for inhibitors. ijcce.ac.irnih.gov

While direct studies on this compound against SARS-CoV-2 Mpro were not found, in-silico molecular docking studies have been performed on its structural isomer, 6,7,8-trihydroxycoumarin . nih.gov One such study calculated a docking interaction energy of -6.2 kcal/mol for 6,7,8-trihydroxycoumarin with the viral protease. nih.gov Molecular docking simulations for various coumarin derivatives suggest they can favorably interact with the binding pocket of the coronavirus 3CLpro, often engaging with the key catalytic residues His41 and Cys145. nih.gov

Furthermore, structure-activity relationship studies of coumarins against influenza viruses have highlighted that the presence of a 6,7,8-trihydroxy coumarin aglycone structure is indispensable for antiviral activity. mdpi.com This underscores the importance of the trihydroxy substitution pattern for potential broad-spectrum antiviral effects, including possible interactions with proteases of other viruses like SARS-CoV-2.

Table of Mentioned Compounds

Advanced Analytical Methodologies in 3,4,8 Trihydroxycoumarin Research

Chromatographic Techniques for Analysis and Quantification

Chromatographic methods are essential for separating coumarins from complex mixtures, such as plant extracts, and for their quantification.

High-Performance Liquid Chromatography (HPLC) with Spectrophotometric (PDA) and Mass Spectrometer (MS) Detection

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of coumarin (B35378) derivatives due to its high resolution and sensitivity. ijser.inmdpi.com When coupled with a Photodiode Array (PDA) detector, it allows for the simultaneous monitoring of absorbances at multiple wavelengths, which is crucial for identifying and assessing the purity of coumarin compounds based on their characteristic UV spectra. mdpi.comnp-mrd.org

For enhanced selectivity and structural confirmation, HPLC is often coupled with a Mass Spectrometer (MS). This hyphenated technique, HPLC-MS, and its tandem version, HPLC-MS/MS, are powerful tools for the analysis of coumarins in various matrices, including tobacco products and plant extracts. nih.govmdpi.comnih.gov The use of Multiple Reaction Monitoring (MRM) mode in HPLC-MS/MS provides excellent sensitivity and selectivity, allowing for precise quantification and confirmation of analytes. nih.govmdpi.com

In studies on related compounds, such as 3,6,7-trihydroxycoumarin (B13892178) isolated from the marine alga Dasycladus vermicularis, a validated HPLC method demonstrated high precision and accuracy. mdpi.com The analysis of a commercial Pelargonium sidoides tincture also utilized LC-MS/MS to tentatively identify the presence of trihydroxycoumarin among other polyphenolic compounds.

Table 1: Example HPLC Method Parameters for Analysis of Related Trihydroxycoumarins

Parameter Condition Source
Column Reverse-phase C18 mdpi.com
Mobile Phase Gradient of methanol (B129727)/water or acetonitrile/water with formic acid mdpi.com
Detection PDA (210-330 nm), ESI-MS in negative ion mode mdpi.com
Flow Rate 0.6 - 1.0 mL/min researchgate.net

| Retention Time | ~20.6 minutes (for 3,6,7-trihydroxycoumarin) | mdpi.com |

Supercritical Fluid Chromatography (SFC) and Thin-Layer Chromatography (TLC) in Coumarin Analysis

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique often used for the preliminary analysis of coumarins. mdpi.com It is particularly useful for monitoring the progress of chemical reactions during synthesis, such as the preparation of trihydroxycoumarin derivatives. nih.gov Coumarins on a TLC plate are typically visualized under UV light (often at 365 nm), where they exhibit fluorescence. nih.gov

Supercritical Fluid Chromatography (SFC) is a less common but effective technique for coumarin analysis. mdpi.com It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can be advantageous for separating thermally labile or non-volatile compounds and is considered a "green" technology due to reduced organic solvent consumption. It has been noted as a suitable technique for analyzing oxygen heterocyclic compounds like coumarins. mdpi.com

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of coumarin compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. ¹H-NMR provides information on the number, environment, and connectivity of protons, while ¹³C-NMR details the carbon skeleton. For coumarins, specific chemical shifts (δ) and coupling constants (J) allow for the unambiguous assignment of substituents on both the benzene (B151609) and pyrone rings. mdpi.com

While specific NMR data for 3,4,8-trihydroxycoumarin is not available, data for the closely related isomer, 6,7,8-Trihydroxy-4-methyl-2H-chromen-2-one , has been reported. nih.gov These values provide a reference for the types of signals that would be expected.

Table 2: NMR Spectroscopic Data for 6,7,8-Trihydroxy-4-methyl-2H-chromen-2-one in DMSO-d₆

Nucleus Chemical Shift (δ, ppm) Multiplicity / Assignment Source
¹H-NMR 9.34 brs, 3 x OH nih.gov
6.58 s, H-5 nih.gov
6.10 s, H-3 nih.gov
2.29 s, C-4 CH₃ nih.gov
¹³C-NMR 160.5 C-2 nih.gov
153.6 C-8a (C-9) nih.gov
142.8 C-7 nih.gov
138.6 C-6 nih.gov
137.6 C-8 nih.gov
133.0 C-4a (C-10) nih.gov
111.2 C-4 nih.gov
110.7 C-3 nih.gov
100.1 C-5 nih.gov

Mass Spectrometry (MS) Techniques (e.g., Electrospray Ionization (ESI-MS), Collision-Induced Dissociation (CID))

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy. nih.gov Electrospray Ionization (ESI) is a soft ionization technique commonly used for coumarins, often detecting the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. mdpi.comnih.gov

Tandem mass spectrometry (MS/MS), involving Collision-Induced Dissociation (CID), is used to fragment the parent ion, providing structural insights. The fragmentation patterns of coumarins often involve characteristic losses of neutral molecules like carbon monoxide (CO) and carbon dioxide (CO₂). For example, the related compound 3,6,7-trihydroxycoumarin shows a clear deprotonated molecular ion at m/z 193.14 in ESI-MS. mdpi.com

Table 3: High-Resolution Mass Spectrometry Data for Related Trihydroxycoumarin Derivatives

Compound Ion Calculated m/z Found m/z Source
6,7,8-Trihydroxy-4-methyl-2H-chromen-2-one [M+H]⁺ 209.0444 209.0447 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is a routine method for characterizing coumarins, which typically show strong absorption in the UV region due to their conjugated system. nih.gov The absorption maxima (λmax) are sensitive to the substitution pattern on the coumarin nucleus and the solvent used. nih.gov

For instance, various trihydroxycoumarin derivatives exhibit characteristic absorption maxima in acetonitrile. The UV spectrum for 3,6,7-trihydroxycoumarin shows maxima at 268 nm and 346 nm. mdpi.com

Table 4: UV-Vis Absorption Maxima (λmax) for Various Trihydroxycoumarin Derivatives in Acetonitrile

Compound λmax (nm) Source
6,7,8-Trihydroxy-4-methyl-2H-chromen-2-one 319 nih.gov
3-Ethyl-6,7,8-trihydroxy-4-methyl-2H-chromen-2-one 317 nih.gov
6,7,8-Trihydroxy-4-phenyl-2H-chromen-2-one 332 nih.gov

Extraction and Sample Preparation Protocols for Trihydroxycoumarins in Research Studies

The isolation and purification of trihydroxycoumarins, including this compound, from complex natural matrices are critical preliminary steps for their structural elucidation, and biological activity assessment. The selection of an appropriate extraction and sample preparation protocol is contingent upon the physicochemical properties of the target coumarin, the nature of the source material, and the intended analytical method. Research studies employ a variety of techniques, ranging from classical solvent extraction to modern assisted and high-throughput methods, often followed by chromatographic cleanup for sample refinement.

Conventional and Advanced Extraction Techniques

Solid-liquid extraction (SLE) remains a fundamental and widely used technique for obtaining coumarins from solid samples, particularly plant materials. mdpi.com The choice of solvent is paramount, with methanol, ethanol, and their aqueous solutions being most common due to their effectiveness in extracting oxygenated heterocyclic compounds. mdpi.comnih.gov For instance, in studies involving Citrus peels, 100% methanol has been used to homogenize the powdered plant material to extract compounds including trihydroxycoumarin hexosides. cu.edu.eg Similarly, 80% aqueous methanol has been employed for the extraction of coumarins from finger lime peels and pulps. nih.gov The efficiency of SLE can be enhanced by mechanical agitation or increasing the extraction time. mdpi.com

Ultrasound-assisted extraction (UAE) is a more advanced method that utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and accelerating mass transfer. This technique often results in higher extraction yields in shorter times compared to conventional methods. nih.govresearchgate.net UAE has been successfully applied to extract various coumarins and other phenolic compounds from diverse plant matrices. researchgate.netmdpi.com Studies have shown that parameters such as ultrasonic frequency, power, time, and solvent composition significantly influence the extraction efficiency. researchgate.netredalyc.org For example, research on Justicia pectoralis demonstrated that lower ultrasonic frequencies yielded better coumarin extraction results. researchgate.netredalyc.org

Sample Cleanup and Pre-concentration

Following initial extraction, the crude extract is typically a complex mixture containing pigments, lipids, and other secondary metabolites that can interfere with analysis. Therefore, a cleanup step is essential. Solid-phase extraction (SPE) is a prevalent technique for purifying and concentrating coumarins from crude extracts. stuba.skresearchgate.net This method relies on the partitioning of analytes between a solid sorbent and a liquid phase.

C18-based sorbents are frequently used for their ability to retain moderately polar to nonpolar compounds, such as coumarins, from aqueous or methanolic solutions. cu.edu.egstuba.sk The process involves loading the extract onto a pre-conditioned C18 cartridge, washing away interfering substances with a weak solvent, and finally eluting the target coumarins with a stronger organic solvent like methanol. cu.edu.egstuba.sk This procedure was effectively used to purify trihydroxycoumarin hexoside extracts from Citrus peels. cu.edu.eg Other SPE sorbents, including polymeric and molecularly imprinted polymers (MIPs), have also been developed to offer higher selectivity for specific coumarins. stuba.skresearchgate.net

Another method employed for sample preparation, especially in food analysis, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. ingentaconnect.comresearchgate.net This technique combines salting-out liquid-liquid extraction with a dispersive solid-phase extraction (dSPE) cleanup step, providing rapid and efficient sample preparation. ingentaconnect.com

The table below summarizes various extraction protocols used for coumarins in research, providing insight into the methodologies applicable to trihydroxycoumarin studies.

Table 1: Research Findings on Extraction Protocols for Coumarins

Source Material Target Coumarin(s) Extraction Technique Solvent Key Parameters Reference
Citrus Peels Trihydroxycoumarin hexoside & isomers Homogenization (Turrax mixer) 100% Methanol 160 mg sample in 7 mL solvent; mixed for 20s x 5 periods cu.edu.eg
Finger Lime Peels/Pulps Coumarin Ultrasound-Assisted Extraction (UAE) 80% Aqueous Methanol 1 g sample in 60 mL solvent; 90 min sonication nih.gov
Justicia pectoralis Coumarin, 7-hydroxycoumarin Ultrasound-Assisted Extraction (UAE) 30% Hydroalcoholic solution Low frequency (28 kHz) ultrasound bath; 15 g sample in 300 mL solvent researchgate.netredalyc.org
Melilotus officinalis (Sweet Clover) Coumarin, 4-hydroxycoumarin (B602359) Solid-Liquid Extraction (SLE) Methanol 0.1 g sample in 20 mL solvent; 60 min on mechanical shaker mdpi.com
Bakery Products Coumarin QuEChERS Acetonitrile/Water (1:1) 10 g sample with 20 mL solvent and salts (MgSO₄/NaCl) ingentaconnect.com
Dasycladus vermicularis (Marine Alga) 3,6,7-Trihydroxycoumarin Solid-Liquid Extraction (SLE) 100% Methanol Sequential extraction followed by silica (B1680970) gel chromatography mdpi.com

The subsequent table details specific solid-phase extraction protocols used for the cleanup and concentration of coumarins.

Table 2: Research Findings on Solid-Phase Extraction (SPE) Protocols for Coumarins

Sample Matrix Target Coumarin(s) SPE Sorbent Elution Solvent Purpose Reference
Citrus Peel Extract Trihydroxycoumarin hexoside & isomers C18 Methanol (6 mL) Purification cu.edu.eg
Deodorant Samples Simple coumarins (e.g., umbelliferone) C18, MIP-phenolics, MIP-coumarins Methanol/Acetic Acid (9:1, v/v) Extraction & Cleanup stuba.sk
Wine Samples Coumarin, aesculin, scoparone, etc. C18, Styrene-divinylbenzene, MIPs Not specified Extraction & Cleanup researchgate.net
Water Samples 6,7-dihydroxycoumarin, other coumarins HLB Columns Water and Methanol (with 0.25% formic acid) Pre-concentration & Cleanup chrom-china.com

Computational and Theoretical Investigations of 3,4,8 Trihydroxycoumarin

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ujpronline.com It is a crucial tool in drug discovery for predicting the binding mode and affinity between a ligand, such as 3,4,8-trihydroxycoumarin, and a protein. ujpronline.comresearchgate.net

Prediction of Binding Modes and Affinities

Molecular docking simulations have been utilized to predict how this compound and its derivatives interact with various protein targets. For instance, in studies related to the SARS-CoV-2 virus, coumarin (B35378) derivatives have been docked against key proteins like the main protease (3CLpro) and the spike glycoprotein. ijcce.ac.irnih.govmdpi.com These simulations identify the specific amino acid residues in the protein's active site with which the ligand is likely to interact, forming hydrogen bonds and other stabilizing interactions. researchgate.netmdpi.com

The binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of this interaction. A lower docking score generally indicates a more stable and favorable binding. researchgate.net For example, in a study investigating potential inhibitors for Leishmaniasis, various coumarin analogues were docked against proteins from Leishmania infantum and Leishmania mexicana, with the most promising compounds selected based on their low binding energies. ujpronline.comresearchgate.net

Table 1: Example of Molecular Docking Data for Coumarin Derivatives
CompoundProtein TargetDocking Score (kcal/mol)Interacting Residues
6,8-dihydroxy-7-methoxycoumarinSARS-CoV-2 Spike GlycoproteinData not availableData not available
Coumarin Analogue COU-130Leishmania infantum (2JK6)Data not availableThr-51, Ser-14
Coumarin Analogue COU-220Leishmania infantum (2P18)Data not availablePhe-219, Tyr-212

Virtual Screening of Coumarin Libraries

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. ujpronline.com In the context of this compound, virtual screening of coumarin libraries against various therapeutic targets has been performed. ujpronline.comresearchgate.net This approach allows for the rapid and cost-effective identification of potential lead compounds from a vast chemical space. The screening process ranks the compounds based on their predicted binding affinities, and the top-scoring molecules are then selected for further experimental validation. ujpronline.com

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules like this compound. ijcce.ac.iropensciencepublications.com These methods are instrumental in understanding reaction mechanisms and various molecular properties. nih.govmdpi.com

Density Functional Theory (DFT) for Reaction Mechanisms (e.g., Antiradical Activity)

DFT is a powerful computational method used to investigate the electronic properties of molecules. ijcce.ac.ir It has been widely applied to study the antioxidant and antiradical activities of coumarin derivatives. opensciencepublications.comnih.govmdpi.com The antiradical activity of these compounds is often evaluated by calculating thermodynamic parameters associated with different reaction mechanisms, such as Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.net

For instance, studies on polyhydroxy coumarin derivatives have shown that the number and position of hydroxyl groups significantly influence their antioxidant potential. researchgate.net DFT calculations of Bond Dissociation Enthalpy (BDE) for the O-H bonds can predict the ease of hydrogen atom donation, a key step in the HAT mechanism. opensciencepublications.com A lower BDE value generally correlates with higher antioxidant activity. opensciencepublications.com Research has indicated that trihydroxycoumarins are potent antioxidants, with their activity being several folds higher than standard antioxidants like Trolox. researchgate.net

Table 2: Example of DFT Calculated Parameters for Antioxidant Activity of Coumarins
CompoundMechanismCalculated ParameterValue
3-aryl-4-hydroxycoumarin derivativeHATO-H BDE46.4 kcal/mol (lowest value for one derivative)
Coumarin-trihydroxybenzohydrazide derivativeSPLET/RCFkoverall~1.5 times more effective than gallic acid

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. dntb.gov.uaresearchgate.net The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between HOMO and LUMO is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. dntb.gov.uaresearchgate.net For coumarin derivatives, FMO analysis helps in elucidating their charge transfer processes and potential for chemical interactions. dntb.gov.uaresearchgate.net

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. ijcce.ac.irdntb.gov.ua It helps to identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. researchgate.net These maps are essential for understanding and predicting how a molecule will interact with other molecules, particularly in biological systems. For coumarins, MEP analysis can pinpoint the sites susceptible to electrophilic and nucleophilic attack, providing insights into their reactivity and potential binding interactions with protein receptors. dntb.gov.uaresearchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. In the context of coumarin derivatives, QSAR studies have been employed to elucidate the structural requirements for a range of biological activities, including anticancer and antimicrobial effects.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the broader class of coumarins has been the subject of numerous QSAR investigations. These studies utilize a variety of molecular descriptors to quantify the physicochemical properties of the molecules. The descriptors are generally categorized into electronic, steric, hydrophobic, and topological parameters.

A typical QSAR study involves calculating these descriptors for a set of coumarin analogues with known biological activities. Subsequently, statistical methods, such as multilinear regression (MLR), are used to build a model that links the descriptors to the activity. For instance, in a QSAR study on pyrimidine-coumarin-triazole conjugates as potential anti-breast cancer agents, descriptors like the maximal electrotopological positive variation (MAXDP) were found to positively correlate with the anticancer activity. mdpi.com Such models help in designing new compounds with potentially enhanced efficacy. mdpi.com

The following table summarizes the types of descriptors commonly used in QSAR studies of coumarin derivatives, which would be relevant for any future QSAR analysis of this compound.

Descriptor ClassExamples of DescriptorsRelevance to Biological Activity
Electronic Atomic charges, Dipole moment, HOMO/LUMO energiesGoverns electrostatic interactions, reaction mechanisms, and molecular stability.
Steric Molecular volume, Surface area, Molar refractivityInfluences how the molecule fits into a receptor's binding site.
Hydrophobic LogP (Partition coefficient)Determines the molecule's ability to cross cell membranes and its distribution in the body.
Topological Connectivity indices, Shape indicesEncodes information about the size, shape, and degree of branching in a molecule.

This table illustrates the general types of descriptors used in QSAR studies of coumarins. The specific descriptors and their coefficients would vary depending on the biological activity and the set of compounds being modeled.

The development of a specific QSAR model for this compound and its derivatives would require a dataset of analogues with measured biological activity against a specific target. Such a model would be invaluable for guiding the synthesis of more potent and selective therapeutic agents based on this scaffold.

Studies on Tautomeric Forms and Energetic Stability

The existence of tautomers—isomers of a compound that readily interconvert—is a crucial aspect of the chemical behavior of many molecules, including hydroxycoumarins. For this compound, the presence of hydroxyl groups, particularly the one at the C4 position, allows for potential keto-enol tautomerism. Computational chemistry provides powerful tools to investigate the relative stability of these different tautomeric forms.

While dedicated computational studies on the tautomerism of this compound are scarce, extensive research on the parent 4-hydroxycoumarin (B602359) and its derivatives offers significant insights. These studies typically employ quantum chemical methods like Density Functional Theory (DFT) to calculate the optimized geometries and relative energies of the possible tautomers. mdpi.comnih.gov

For 4-hydroxycoumarins, the main equilibrium is between the 4-hydroxy-2H-chromen-2-one (enol) form and the 2,4-chromandione (keto) form. grafiati.com In the case of this compound, at least two primary tautomeric forms can be postulated:

3,4,8-Trihydroxy-2H-chromen-2-one (the enol form): This is the commonly depicted structure.

3,8-Dihydroxy-2,4-chromandione (the keto form): This form arises from the migration of the hydrogen from the C4-hydroxyl group to the C3 position.

Computational studies on related molecules, such as warfarin (B611796) and other 3-substituted-4-hydroxycoumarins, have consistently shown that the 4-hydroxy-2H-chromen-2-one (enol) tautomer is generally the most stable form, both in the gas phase and in solution. nih.govacs.org For example, DFT calculations on 3-methoxycarbonyl-4-hydroxy coumarin indicated the energetic preference for the enol form. mdpi.com

The energetic stability of these tautomers can be quantified by calculating their Gibbs free energies. The tautomer with the lower energy is considered more stable and will be present in a higher proportion at equilibrium. The table below presents a summary of findings from computational studies on the tautomerism of related 4-hydroxycoumarin derivatives, which can be extrapolated to understand the likely behavior of this compound.

CompoundComputational MethodMost Stable TautomerReference
3-Methoxycarbonyl-4-hydroxy coumarinDFT4-hydroxy-2H-chromen-2-one (enol) mdpi.com
WarfarinB3LYP/6-311G++(d,p)4-hydroxycoumarin cyclic hemiketal nih.govacs.org
4-Hydroxycoumarin derivativesMNDO4-hydroxy-2-chromenone grafiati.com

This table summarizes the results of computational studies on the tautomerism of 4-hydroxycoumarin derivatives. These findings suggest that the enol form is generally the most stable.

The relative stability of tautomers can be influenced by factors such as the solvent, pH, and the presence of other substituents on the coumarin ring. nih.gov For this compound, the additional hydroxyl groups at the C3 and C8 positions could influence the tautomeric equilibrium through intramolecular hydrogen bonding, potentially further stabilizing the enol form. A detailed computational analysis of this compound would be necessary to definitively determine the relative energies of its tautomers and to understand how its specific substitution pattern affects its chemical properties.

Future Directions and Emerging Research Avenues for 3,4,8 Trihydroxycoumarin

Exploration of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of simple coumarins in plants and fungi initiates from the phenylpropanoid pathway. nih.gov Key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4'H), and feruloyl-CoA 6'-hydroxylase (F6'H1) are fundamental to producing precursors like umbelliferone (B1683723), esculetin (B1671247), and scopoletin (B1681571). nih.gov The formation of more complexly hydroxylated coumarins, such as fraxetin (B1674051) from scopoletin, requires additional specific enzymes like scopoletin 8-hydroxylase (S8H), a 2-oxoglutarate and Fe(II)-dependent dioxygenase. nih.govresearchgate.netbiorxiv.org

Future research must focus on identifying the specific enzymatic machinery responsible for the unique 3,4,8-hydroxylation pattern of 3,4,8-trihydroxycoumarin. This involves prospecting for novel hydroxylases and other modifying enzymes in plants, fungi, and bacteria known to produce a diversity of coumarins. encyclopedia.pub Techniques such as genome mining, transcriptomic analysis of plants under specific stress conditions that induce coumarin (B35378) production, and heterologous expression of candidate genes in hosts like Escherichia coli or Nicotiana benthamiana will be instrumental. researchgate.net Unraveling these pathways is not only crucial for understanding natural product biosynthesis but also for enabling biotechnological production. rsc.org

Table 1: Key Enzymes in Coumarin Biosynthesis and Their Potential Relevance for this compound Research

Enzyme FamilyKnown Function in Coumarin BiosynthesisPotential Role in this compound Formation
P450 monooxygenasesCatalyze various hydroxylation and O-methylation steps. nih.govA candidate for introducing hydroxyl groups at the C-3, C-4, or C-8 positions on a coumarin precursor.
2-oxoglutarate/Fe(II)-dependent dioxygenasesResponsible for the C-6' hydroxylation of feruloyl-CoA (F6'H1) and C-8 hydroxylation of scopoletin (S8H). nih.govresearchgate.netA novel member of this family could catalyze the final hydroxylation step to yield the 3,4,8-trihydroxy structure.
CoA ligasesActivate phenolic acids (e.g., salicylic (B10762653) acid) for downstream reactions. rsc.orgEssential for activating precursor molecules entering the coumarin pathway.
TransferasesCatalyze the transfer of functional groups, such as glycosyl or methyl groups.Could be involved in modifying this compound into more complex derivatives in nature.

Development of Chemoenzymatic Synthetic Strategies

Future strategies could involve the chemical synthesis of a simple coumarin core, followed by regioselective hydroxylations using isolated enzymes or whole-cell biocatalysts. nih.gov Enzymes like P450 monooxygenases or engineered dioxygenases could be employed to introduce hydroxyl groups at specific positions (C-3, C-4, C-8) on a monohydroxy or dihydroxycoumarin precursor, overcoming the limitations of chemical reagents. researchgate.net This approach combines the efficiency of chemical synthesis for the backbone structure with the precision of enzymatic catalysis for the delicate functionalization steps, enabling the creation of novel analogues for biological screening. beilstein-journals.org The development of multi-enzyme cascade reactions in one-pot systems could further streamline the synthesis, making it more efficient and sustainable. nih.gov

Investigation of Undiscovered Biological Activities through High-Throughput Screening

Coumarins as a class exhibit a vast range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. frontiersin.orgresearchgate.net However, the full biological activity profile of this compound is yet to be determined. High-throughput screening (HTS) provides a rapid and efficient method to evaluate large numbers of compounds against a wide array of biological targets. nih.gov

Future research should employ HTS to screen this compound and a library of its synthesized derivatives against various targets. This includes assays for anticancer activity against diverse human tumor cell lines, antimicrobial activity against resistant bacterial and fungal strains, and antiviral activity against a spectrum of viruses. nih.govchula.ac.th Furthermore, screening against specific enzymes involved in disease pathways (e.g., kinases, proteases, integrases) could reveal novel mechanisms of action. mdpi.comresearchgate.net The use of scalable model organisms like zebrafish in HTS can provide valuable in-vivo data on toxicity and efficacy early in the drug discovery process. mdpi.com

Table 2: Potential High-Throughput Screening (HTS) Targets for this compound

Target ClassSpecific ExamplesPotential Therapeutic Area
Cancer Cell LinesMCF-7 (Breast), A549 (Lung), HeLa (Cervical), Mat-Lylu (Prostate). researchgate.netOncology
Microbial PathogensStaphylococcus aureus, Acinetobacter baumannii, Mycobacterium tuberculosis, Candida albicans. nih.govchula.ac.thInfectious Diseases
Viral EnzymesHIV-1 Integrase, SARS-CoV-2 Main Protease (Mpro). ijcce.ac.irgrafiati.comAntiviral Therapy
Inflammatory EnzymesCyclooxygenases (COX-1, COX-2), Lipoxygenases.Anti-inflammatory
Metabolic EnzymesAlpha-amylase, Alpha-glucosidase. chula.ac.thAntidiabetic

Advanced Computational Modeling for Drug Design and Mechanistic Insights

In silico methods are powerful tools in modern drug discovery, enabling the prediction of molecular interactions, pharmacokinetic properties, and structure-activity relationships (SAR) before committing to costly and time-consuming laboratory synthesis and testing. researchgate.net Advanced computational modeling represents a critical avenue for accelerating research on this compound.

Future work should utilize molecular docking to simulate the binding of this compound to the active sites of various protein targets identified through HTS or by hypothesis. researchgate.netijcce.ac.ir This can help prioritize the most promising biological targets and provide insights into the molecular basis of the compound's activity. Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of synthesized analogues to build predictive models that correlate structural features with biological activity. grafiati.com Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be used to assess the drug-likeness of this compound and its derivatives, guiding the design of compounds with more favorable pharmacokinetic profiles. researchgate.net This integration of computational and experimental approaches creates a synergistic framework for the rational design of new therapeutic agents based on the this compound scaffold. researchgate.net

Interdisciplinary Research on Eco-physiological Roles in Plants

Coumarins are not just pharmacologically active molecules; they play crucial roles in plant life. scispace.com They function as phytoalexins in defense against pathogens, as signaling molecules in plant-microbe interactions, and as critical agents for iron mobilization from the soil, particularly under alkaline conditions. encyclopedia.pubfrontiersin.orgscispace.com The secretion of coumarins like scopoletin and fraxetin by roots is a well-documented strategy for iron acquisition in plants like Arabidopsis thaliana. nih.govscispace.com

The specific eco-physiological role of this compound is unknown and warrants interdisciplinary investigation. Future research should combine plant biology, soil science, metabolomics, and microbial ecology to explore its function. Studies should investigate whether this compound is exuded by plant roots and under what specific environmental conditions (e.g., nutrient deficiency, pathogen attack, drought stress). mdpi.com Research could then explore its ability to chelate essential micronutrients, its antimicrobial or allelopathic effects on soil microbiota, and its role in shaping the rhizosphere microbiome. scispace.comresearchgate.net Understanding these ecological functions could provide valuable knowledge for developing sustainable agricultural practices and new crop breeding strategies. frontiersin.org

Q & A

Q. Answer :

  • Radical scavenging assays : Bailly et al. (2004) demonstrated that trihydroxycoumarins (e.g., 3,6,7-trihydroxycoumarin) scavenge superoxide (IC₅₀ ~15 μM), hydroxyl (IC₅₀ ~20 μM), and peroxynitrite radicals (IC₅₀ ~25 μM) via electron donation, as confirmed by ESR spectroscopy .
  • Structure-activity relationship : The electron-donating hydroxyl groups at positions 3, 4, and 8 enhance antioxidant capacity compared to sulfated derivatives .

Advanced: How can structural isomerism of this compound lead to data discrepancies in pharmacological studies?

Q. Answer :

  • Isomer challenges :
    • Chromatographic co-elution : Isomers (e.g., dihydroxycoumarin sulfates vs. trihydroxycoumarin) may appear in adjacent HPLC fractions due to similar polarities, requiring MS/MS for differentiation .
    • Artifact formation : Acidic conditions during isolation can hydrolyze sulfated precursors to trihydroxycoumarin, falsely inflating its apparent concentration .
      Mitigation strategies :
  • Use orthogonal methods (e.g., ion-exchange chromatography + reversed-phase HPLC).
  • Validate purity via high-resolution MS (e.g., Q-TOF) and 2D NMR .

Advanced: What experimental designs minimize bias in assessing this compound’s bioactivity?

Q. Answer :

  • Blinding protocols : Implement double-blind studies for data collection and analysis to reduce observer bias, as nonblind studies may overestimate effect sizes by 20–30% .
  • Statistical rigor :
    • Use ANOVA with post-hoc tests (e.g., Dunnett’s) for multi-group comparisons, ensuring p < 0.05 significance thresholds .
    • Predefine sample sizes via power analysis to avoid underpowered conclusions.

Advanced: How does hydroxylation position influence the anticancer activity of trihydroxycoumarins?

Q. Answer :

  • Comparative studies :
    • This compound : Exhibits pro-apoptotic effects in leukemia cells (EC₅₀ ~50 μM) via caspase-3 activation, as shown in fraction F6-F12 of Pelargonium sidoides extracts .
    • 6,7,8-Trihydroxycoumarin : Demonstrates weaker activity (EC₅₀ >100 μM), suggesting position-specific effects on DNA intercalation or kinase inhibition .
      Methodological note : Use isogenic cell lines and standardized viability assays (e.g., MTT) to control for variability.

Advanced: How can researchers resolve contradictory data on this compound’s bioavailability?

Q. Answer :

  • Pharmacokinetic workflows :
    • In vitro assays : Measure logP (e.g., ~1.2 for trihydroxycoumarin) to predict membrane permeability .
    • In vivo models : Administer ³H-labeled compound in rodents, tracking plasma half-life and metabolite profiles via LC-MS.
  • Confounding factors :
    • Sulfate conjugation in the liver may reduce free compound levels.
    • Use stable isotope tracers to distinguish endogenous vs. exogenous sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.